molecular formula C15H19N3O2S B2408210 2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921846-25-5

2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2408210
CAS No.: 921846-25-5
M. Wt: 305.4
InChI Key: UYGFFKBSIHIDNE-UHFFFAOYSA-N
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Description

2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a benzylthio group, a hydroxymethyl group, and an imidazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a suitable benzyl halide reacts with a thiol or thiolate anion.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base.

    Acetamide Formation: The final step involves the acylation of the imidazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.

    Reduction: The imidazole ring and other functional groups can be reduced under appropriate conditions.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, potentially forming various derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

    Hydrolysis: Corresponding amines and carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industrial applications, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The benzylthio group may interact with thiol-containing proteins, affecting their function. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Benzylthio)-1H-imidazol-1-yl)acetamide: Lacks the hydroxymethyl group, potentially altering its biological activity.

    2-(2-((2,5-Dimethylphenyl)thio)-1H-imidazol-1-yl)acetamide: Similar structure but with different substitution patterns on the benzyl ring.

    2-(2-(Methylthio)-1H-imidazol-1-yl)acetamide: Contains a simpler methylthio group instead of the benzylthio group.

Uniqueness

2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the benzylthio and hydroxymethyl groups, along with the imidazole ring, allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10-3-4-11(2)12(5-10)9-21-15-17-6-13(8-19)18(15)7-14(16)20/h3-6,19H,7-9H2,1-2H3,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGFFKBSIHIDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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